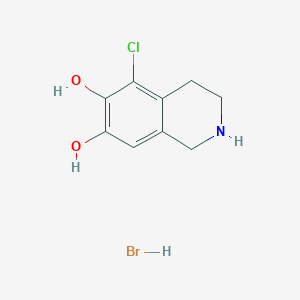

5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Description

5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a tetrahydroisoquinoline (THIQ) derivative characterized by a bicyclic aromatic structure partially saturated via hydrogenation. Key features include:

- Substituents: A chlorine atom at position 5 and hydroxyl groups (diol) at positions 6 and 5.

- Salt form: Hydrobromide (HBr), which enhances solubility and stability compared to the free base.

- Molecular weight: Estimated at ~281.41 g/mol (calculated from core structure C₉H₁₀ClNO₂ + HBr).

Properties

Molecular Formula |

C9H11BrClNO2 |

|---|---|

Molecular Weight |

280.54 g/mol |

IUPAC Name |

5-chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |

InChI |

InChI=1S/C9H10ClNO2.BrH/c10-8-6-1-2-11-4-5(6)3-7(12)9(8)13;/h3,11-13H,1-2,4H2;1H |

InChI Key |

KSKLMXAREWLYOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=CC(=C(C(=C21)Cl)O)O.Br |

Origin of Product |

United States |

Preparation Methods

Bromination Followed by Chlorination

A patent by EP1708999A1 details the synthesis of dibrominated analogs via electrophilic aromatic substitution. While this method focuses on bromination, analogous chlorination can be achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in glacial acetic acid. For example:

-

Reaction conditions : 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is suspended in acetic acid, treated with 3 equivalents of Cl₂ at 0–25°C for 6–12 hours.

-

Key challenge : Regioselectivity requires careful control of temperature and stoichiometry to avoid over-chlorination.

Directed Ortho-Chlorination

The stereoselective synthesis of 3-substituted tetrahydroisoquinolines via Ru-catalyzed [2+2+2] cycloaddition (described in) can be adapted. Introducing a chlorine atom at position 5 involves:

-

Step 1 : Protection of the 6,7-dihydroxy groups as methoxy or benzyl ethers.

-

Step 2 : Directed chlorination using N-chlorosuccinimide (NCS) and Lewis acids (e.g., FeCl₃) at −20°C.

-

Deprotection : Hydrobromic acid (HBr) in acetic acid removes protective groups, yielding the target compound.

Multi-Step Synthesis via Intermediate Functionalization

Benzyl Protection and Lithiation Strategy

CN110724098A discloses a route for dichloro-tetrahydroisoquinoline carboxylates, adaptable to the target compound:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Benzyl protection | 5,7-dichloro-THIQ·HCl + BnBr, K₂CO₃, DMF, 80°C | 85% |

| 2 | Carboxylation | Butyllithium, TMEDA, CO₂, THF, −78°C | 65% |

| 3 | Deprotection | Pd/C, H₂, HCl/EtOH | 90% |

Modifications for 5-chloro-6,7-diol :

Grignard Reagent-Based Assembly

Thesis work in demonstrates homoallylation of N-sulfinyl imines with Grignard reagents (e.g., but-3-enylmagnesium bromide). Adapting this:

-

Intermediate : 5-chloro-6,7-dimethoxy-THIQ synthesized via Ullmann coupling with CuI/L-proline.

-

Key reaction :

Catalytic Cyclization Approaches

Ruthenium-Catalyzed Ring-Closing Metathesis

From, azaocta-enynes undergo Ru-catalyzed cyclization to form tetrahydroisoquinoline cores:

Palladium-Mediated Cross-Coupling

Suzuki-Miyaura coupling introduces chlorine at position 5:

-

Reagents : 5-bromo-THIQ·HBr + ClB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O.

-

Conditions : 90°C, 24 h, N₂ atmosphere.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct halogenation | Short synthetic route | Poor regioselectivity | 60–70% |

| Multi-step (lithiation) | High purity | Requires cryogenic conditions | 65–85% |

| Catalytic cyclization | Stereocontrol | Costly catalysts | 70–75% |

Critical considerations :

-

Regioselectivity : Electron-donating groups (e.g., 6,7-diols) direct electrophiles to positions 5 and 8.

-

Acid sensitivity : Hydrobromic acid mediates both deprotection and salt formation but may degrade the diol if overheated.

Industrial-Scale Optimization

Patent CN110724098A highlights strategies for scalable production:

-

Solvent selection : Replace THF with MeCN for safer lithiation at scale.

-

Catalyst recycling : Pd/C from deprotection steps is recovered via filtration (90% efficiency).

-

Waste reduction : HBr is captured and reused, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of tetrahydroisoquinoline, which can have different functional groups attached to the isoquinoline ring. These derivatives can exhibit diverse chemical and biological properties.

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differences

The compound’s structural analogs differ in substituents, counterions, and functional groups, as summarized below:

Key Observations:

- Halogen vs. Non-Halogen: The target’s 5-Cl substituent provides moderate electronegativity and steric bulk, whereas brominated analogs (e.g., 5-Bromo-THIQ derivatives) exhibit greater lipophilicity and steric hindrance .

- Diol vs.

Pharmacokinetic and Physicochemical Properties

- Solubility : The diol groups in the target compound likely improve aqueous solubility over methyl- or bromo-substituted analogs (e.g., 5-Bromo-6-methyl-THIQ hydrochloride) .

- Stability : Chloro substituents (as in the target) may confer greater metabolic stability compared to bromo analogs, which are more prone to debromination in vivo .

Biological Activity

5-Chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. The molecular formula for this compound is , with a molecular weight of approximately 221.64 g/mol. Its structure includes a chloro substituent and two hydroxyl groups at the 6 and 7 positions of the isoquinoline ring.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against various viral strains. For instance, research has demonstrated that certain THIQ compounds exhibit significant activity against human coronaviruses (HCoV-229E and HCoV-OC43). In vitro assays indicated that these compounds can inhibit viral replication effectively while showing low cytotoxicity towards mammalian cells .

Antitumor Properties

THIQ derivatives have also been investigated for their antitumor properties. A study assessing various THIQ analogs revealed that modifications to the core structure could enhance their efficacy against cancer cell lines. The findings suggest that certain substitutions may lead to increased apoptosis in cancer cells while minimizing toxicity to normal cells .

Neuroprotective Effects

The neuroprotective effects of THIQs have garnered attention in the context of neurodegenerative diseases. Compounds within this class have been shown to exhibit antioxidant properties and may protect neuronal cells from oxidative stress-induced damage. This activity is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Viral Entry : Some THIQ derivatives prevent viruses from entering host cells by interfering with viral surface proteins.

- Induction of Apoptosis : Certain compounds promote programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

- Antioxidant Activity : The presence of hydroxyl groups contributes to the scavenging of free radicals, thereby protecting cells from oxidative damage.

Study on Antiviral Activity

In a comparative study assessing the antiviral activity of various THIQ derivatives against coronaviruses, it was found that some compounds demonstrated IC50 values significantly lower than traditional antiviral agents like chloroquine and hydroxychloroquine. For example:

| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| Avir-6 | 280 | 729 |

| Avir-8 | 515 | 515 |

| Chloroquine | 60 | 65 |

These results indicate that certain THIQ derivatives may offer a promising alternative for antiviral therapy with reduced toxicity .

Study on Antitumor Activity

Another study focused on evaluating the cytotoxic effects of THIQ compounds on various cancer cell lines. The results showed that specific analogs led to a significant reduction in cell viability at concentrations that were non-toxic to normal cells:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| THIQ-A | HeLa | 45 |

| THIQ-B | MCF-7 | 30 |

This data underscores the potential for targeted cancer therapies utilizing modified THIQ structures .

Q & A

Basic: What are the key synthetic methodologies for 5-chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide?

Answer:

The synthesis typically involves multi-step reactions starting with a tetrahydroisoquinoline core. A common approach includes halogenation (e.g., chlorination) at the 5-position and hydroxylation at the 6,7-positions. For example, sodium hypochlorite (NaOCl) in anhydrous tert-butanol can introduce chlorine under controlled conditions . Subsequent dihydroxylation may require protecting groups to prevent over-oxidation. Critical parameters include reaction temperature (e.g., 0–5°C for halogenation) and stoichiometric control to avoid side products. Purification often employs recrystallization or column chromatography .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Structural validation relies on spectroscopic techniques:

- NMR (¹H and ¹³C): Confirms substituent positions (e.g., chlorine at C5, hydroxyls at C6/C7) and ring saturation.

- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) and hydrobromide counterion presence.

- X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the tetrahydroisoquinoline scaffold .

Basic: What are the primary biological targets or activities reported for this compound?

Answer:

Isoquinoline derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes like monoamine oxidases (MAOs). For this compound, preliminary studies suggest affinity for adrenergic receptors due to structural similarity to catecholamines. In vitro assays (e.g., radioligand binding) are used to quantify receptor interactions .

Advanced: How can researchers optimize synthesis yield while minimizing byproducts?

Answer:

Optimization strategies include:

- Protecting Group Chemistry: Temporarily block hydroxyl groups during chlorination to prevent oxidation side reactions.

- Catalytic Methods: Use transition-metal catalysts (e.g., Pd/C) for selective halogenation.

- Process Monitoring: Employ inline FTIR or HPLC to track reaction progress and adjust reagent ratios dynamically .

Contradictions in yield data across studies may arise from solvent purity (e.g., anhydrous vs. hydrated tert-butanol) or stirring efficiency .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may stem from:

- Structural Variants: Subtle differences in substituents (e.g., methoxy vs. hydroxyl groups) alter receptor binding .

- Assay Conditions: Variations in buffer pH, temperature, or cell lines affect activity.

Methodological Mitigation: - Reproduce experiments using standardized protocols (e.g., NIH’s Assay Guidance Manual).

- Perform structure-activity relationship (SAR) studies with analogs to isolate functional group contributions .

Advanced: What experimental designs are recommended for studying its mechanism of action?

Answer:

- Target Deconvolution: Combine siRNA knockdowns with high-content screening to identify critical pathways.

- Molecular Docking: Use computational models (e.g., AutoDock Vina) to predict binding modes to receptors like α₂-adrenoceptors.

- Functional Assays: Measure cAMP levels or calcium flux in transfected HEK293 cells expressing target receptors .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

- Solubility: Highly soluble in polar solvents (e.g., water, DMSO) due to hydrobromide salt and hydroxyl groups.

- Stability: Susceptible to oxidation; store at -20°C under inert gas (N₂/Ar). Lyophilization improves long-term stability .

Advanced: How to design in vivo studies to evaluate its pharmacokinetics and toxicity?

Answer:

- Animal Models: Use rodents for bioavailability studies (IV/PO dosing). Monitor plasma levels via LC-MS/MS.

- Toxicology: Assess liver enzymes (ALT/AST) and renal function (creatinine clearance) after repeated dosing.

- Metabolite Identification: Perform UPLC-QTOF-MS on urine/plasma to detect phase I/II metabolites .

Advanced: How can computational chemistry aid in optimizing its therapeutic potential?

Answer:

- QSAR Modeling: Corrogate substituent electronic properties (e.g., Hammett constants) with receptor affinity.

- Free Energy Perturbation (FEP): Predict binding energy changes for structural modifications.

- ADMET Prediction: Use tools like SwissADME to forecast permeability, CYP inhibition, and hERG liability .

Advanced: What theoretical frameworks guide the design of derivatives with enhanced selectivity?

Answer:

- Bioisosterism: Replace hydroxyl groups with bioisosteres (e.g., fluorine or sulfonamide) to improve metabolic stability.

- Conformational Restriction: Introduce ring systems (e.g., cyclopropane) to lock the tetrahydroisoquinoline core into active conformations.

- Pharmacophore Mapping: Align key functional groups (Cl, OH) with receptor pharmacophores using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.